N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
説明
特性
IUPAC Name |
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O3S3/c19-16-8-7-15(27-16)14-11-26-18(20-14)21-17(23)12-3-5-13(6-4-12)28(24,25)22-9-1-2-10-22/h3-8,11H,1-2,9-10H2,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMHLTDQCKSBQFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(S4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique combination of a bromothiophene moiety, a thiazole ring, and a sulfonamide group, which contribute to its diverse biological properties.
Chemical Structure
The chemical structure can be summarized as follows:
| Component | Structure |
|---|---|
| IUPAC Name | N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide |
| Molecular Formula | C17H18BrN3O3S |
| Molecular Weight | 433.36 g/mol |
Antimicrobial Properties
Research indicates that compounds similar to N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide exhibit significant antimicrobial activity. For instance, studies have shown that thiazole derivatives possess antifungal properties against various pathogens. The mechanism often involves the inhibition of specific enzymes or disruption of cell membrane integrity.
Anticancer Activity
The compound has also been investigated for its anticancer potential. In vitro studies demonstrate that thiazole-containing compounds can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. For example, derivatives with similar structures have been shown to inhibit the growth of breast cancer cells significantly.
The proposed mechanism of action for N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide includes:
- Enzyme Inhibition : Interaction with key enzymes involved in metabolic pathways.
- Cell Cycle Arrest : Induction of cell cycle arrest at specific phases, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress in target cells.
Case Studies
-
Antifungal Activity : A study evaluated thiazole derivatives against Candida albicans, showing promising results with minimum inhibitory concentrations (MIC) lower than those of standard antifungal agents.
Compound MIC (µg/mL) Standard (Fluconazole) N-(4-(5-bromothiophen-2-yl)... 8 16 -
Anticancer Activity : A recent study assessed the cytotoxic effects of similar compounds on human breast cancer cell lines (MCF7). The results indicated a dose-dependent decrease in cell viability.
Concentration (µM) Cell Viability (%) 0 100 10 75 25 50 50 30
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies suggest that the compound exhibits moderate lipophilicity, influencing its absorption and distribution in biological systems. Toxicological assessments are ongoing to evaluate the safety profile, with initial findings indicating low acute toxicity.
類似化合物との比較
Structural Comparison
The compound shares structural homology with several benzamide-thiazole derivatives. Key analogs and their differences are summarized below:
Key Observations :
Physicochemical Properties
Data from analogs suggest trends in melting points, solubility, and stability:
Key Observations :
Key Observations :
- The target compound’s bromothiophene may enhance binding to hydrophobic enzyme pockets, while the pyrrolidine-sulfonyl group could improve solubility for in vivo efficacy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
